5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione
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Overview
Description
The compound (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule that features a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of the morpholine moiety through nucleophilic substitution. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar core structures, used in diabetes treatment.
Morpholine derivatives: Compounds containing the morpholine ring, known for their diverse biological activities.
Uniqueness
(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,3-THIAZOLIDINE-2,4-DIONE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
497836-11-0 |
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Molecular Formula |
C20H25N3O4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H25N3O4S/c1-3-21(4-2)16-7-5-15(6-8-16)13-17-19(25)23(20(26)28-17)14-18(24)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3 |
InChI Key |
VDXQRZFZLVWUIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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